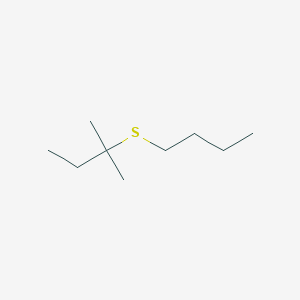
2-Butylsulfanyl-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylsulfanyl-2-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of a butylsulfanyl group attached to a 2-methylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methylbutane with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Butylsulfanyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butylsulfanyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfanyl groups.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-butylsulfanyl-2-methylbutane involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. The pathways involved include electron transfer processes and the formation of intermediate species that facilitate further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbutane: A structural isomer with different reactivity due to the absence of the sulfanyl group.
Butylthiol: Contains a thiol group instead of a sulfanyl group, leading to different chemical behavior.
2-Butylsulfanylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-Butylsulfanyl-2-methylbutane is unique due to the presence of both a butyl and a sulfanyl group on the same carbon backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
24487-59-0 |
|---|---|
Fórmula molecular |
C9H20S |
Peso molecular |
160.32 g/mol |
Nombre IUPAC |
2-butylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H20S/c1-5-7-8-10-9(3,4)6-2/h5-8H2,1-4H3 |
Clave InChI |
PAENQPSFTOECFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(C)(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



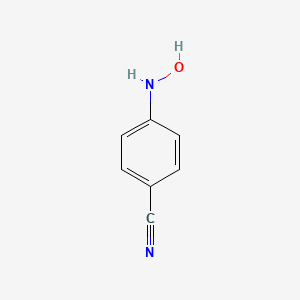
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)


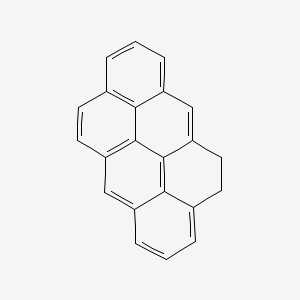
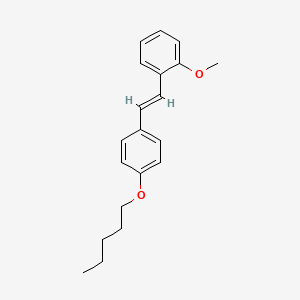
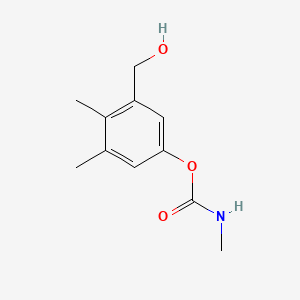
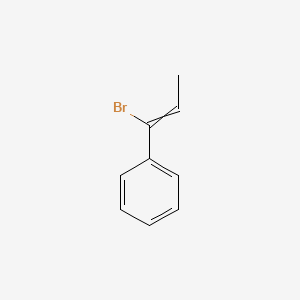
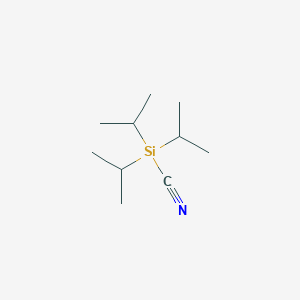
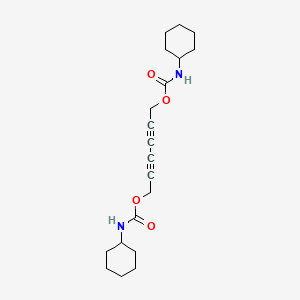
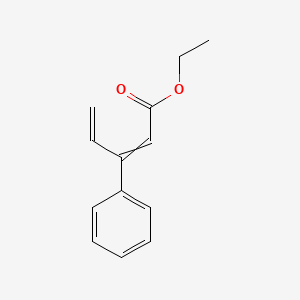
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)

